molecular formula C7H5ClN2S2 B13956556 6-amino-5-chloro-3H-1,3-benzothiazole-2-thione CAS No. 52386-10-4

6-amino-5-chloro-3H-1,3-benzothiazole-2-thione

Cat. No.: B13956556
CAS No.: 52386-10-4
M. Wt: 216.7 g/mol
InChI Key: AMLAQEZWOQPTOZ-UHFFFAOYSA-N
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Description

6-amino-5-chloro-3H-1,3-benzothiazole-2-thione is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-chloro-3H-1,3-benzothiazole-2-thione can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring . Another approach includes the use of microwave irradiation in the presence of specific catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process .

Mechanism of Action

The mechanism of action of 6-amino-5-chloro-3H-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

52386-10-4

Molecular Formula

C7H5ClN2S2

Molecular Weight

216.7 g/mol

IUPAC Name

6-amino-5-chloro-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C7H5ClN2S2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,9H2,(H,10,11)

InChI Key

AMLAQEZWOQPTOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1SC(=S)N2)Cl)N

Origin of Product

United States

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